molecular formula C22H17N5OS2 B11046401 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine

5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine

Cat. No.: B11046401
M. Wt: 431.5 g/mol
InChI Key: UAUIARSJFPEBCE-UHFFFAOYSA-N
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Description

N-[5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-phenylamine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-phenylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the furan and triazole rings through a series of nucleophilic substitution and cyclization reactions. The final step often involves the coupling of the phenylamine group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

    Quality Control: Implementing rigorous testing protocols to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-phenylamine can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-phenylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Ixabepilone: Features a thiazole ring and is used in cancer treatment.

Uniqueness

N-[5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-phenylamine stands out due to its unique combination of furan, thiazole, and triazole rings, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17N5OS2

Molecular Weight

431.5 g/mol

IUPAC Name

5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]-N,4-diphenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C22H17N5OS2/c1-3-8-16(9-4-1)24-21-25-26-22(27(21)18-10-5-2-6-11-18)30-15-17-14-29-20(23-17)19-12-7-13-28-19/h1-14H,15H2,(H,24,25)

InChI Key

UAUIARSJFPEBCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(N2C3=CC=CC=C3)SCC4=CSC(=N4)C5=CC=CO5

Origin of Product

United States

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